tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside
Overview
Description
tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a fascinating compound that finds profound utility in the biomedical sphere. This compound is a derivative of glucose, specifically modified to include an acetamido group and a tert-butyl group. Its molecular formula is C12H23NO6, and it has a molecular weight of 277.31 g/mol.
Mechanism of Action
Target of Action
tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a fascinating compound that finds profound utility in the ever-evolving biomedical sphere . It showcases extraordinary characteristics with its powerful antimicrobial attributes, rendering it an efficacious contender in the battle against bacterial infections . Notably, it exhibits exceptional potency against notorious strains like Staphylococcus aureus and Escherichia coli .
Mode of Action
The compound’s multifaceted characteristics empower its deployment in synthesizing glycosyl conjugates and glycosaminoglycans These are pivotal agents in orchestrating intricate biological processes
Result of Action
The compound’s antimicrobial attributes make it a potent agent against bacterial infections . It has shown exceptional potency against strains like Staphylococcus aureus and Escherichia coli , indicating its potential in combating these bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose, followed by the introduction of the acetamido group. The tert-butyl group is then added to the molecule. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves stringent quality control measures to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The acetamido and tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycosyl conjugates and glycosaminoglycans, which are important in various chemical processes.
Biology: The compound is utilized in studying carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in drug delivery systems and as a building block for more complex molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
N-Acetylglucosamine: Similar in structure but lacks the tert-butyl group.
Methyl 2-acetamido-2-deoxy-b-D-glucopyranoside: Similar but has a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to the presence of the tert-butyl group, which provides increased stability and hydrophobicity compared to its similar compounds. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)/t7-,8-,9-,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDIFJAITZUPX-ILAIQSSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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